molecular formula C18H25N3O5S B5420627 1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5420627
M. Wt: 395.5 g/mol
InChI Key: SIXSAKCZPHZYPL-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of sulfonamide derivatives, which are known for their wide spectrum of biological activities, including antimicrobial and anticancer properties .

Chemical Reactions Analysis

1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like DMF or DMSO (dimethyl sulfoxide).

Scientific Research Applications

1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-14(22)20-8-6-15(7-9-20)18(23)19-16-2-4-17(5-3-16)27(24,25)21-10-12-26-13-11-21/h2-5,15H,6-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSAKCZPHZYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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